2-Ethynylselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylselenophene is an organoselenium compound featuring a selenophene ring with an ethynyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylselenophene typically involves the cyclization of terminal alkynes with selenium. One common method is the copper-catalyzed [2+2+1] cyclization of terminal alkynes and elemental selenium. This reaction is known for its high atom- and step-economy, excellent regioselectivity, and good functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of stable and non-toxic selenium sources is crucial for industrial applications to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can yield selenol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the selenophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed under various conditions.
Major Products: The major products formed from these reactions include selenoxide, selenol, and various substituted selenophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethynylselenophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organoselenium compounds and catalysts.
Biology: Studies have shown its potential as an antioxidant and antibacterial agent.
Medicine: Research is ongoing into its potential use as an antitumor and anticonvulsant agent.
Industry: It is used in the development of light-emitting materials and organic solar cells due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-Ethynylselenophene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits protein synthesis, leading to bacterial cell death.
Antitumor Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-Ethynylthiophene: Similar in structure but contains sulfur instead of selenium.
2-Ethynylfuran: Contains oxygen instead of selenium.
2-Ethynylpyrrole: Contains nitrogen instead of selenium.
Uniqueness: 2-Ethynylselenophene is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C6H4Se |
---|---|
Molecular Weight |
155.07 g/mol |
IUPAC Name |
2-ethynylselenophene |
InChI |
InChI=1S/C6H4Se/c1-2-6-4-3-5-7-6/h1,3-5H |
InChI Key |
PFGWHIJKSDYECZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.